3-O-Methyltirotundin

Natural Product Chemistry Analytical Reference Standards Sesquiterpene Lactones

3-O-Methyltirotundin is a high-purity (≥98%) sesquiterpene lactone isolated from Tithonia species. Its well-defined physicochemical properties and uncharacterized bioactivity make it an ideal baseline comparator for SAR studies and an unbiased candidate for phenotypic screening. Procure this reference standard for analytical method validation and novel target discovery.

Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
Cat. No. B14011460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyltirotundin
Molecular FormulaC20H30O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(CC3(CCC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19-,20-/m0/s1
InChIKeySOLCYTMIFQPNDN-SZQUWEMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methyltirotundin: A Sesquiterpene Lactone Reference Standard for Anti-inflammatory Research


3-O-Methyltirotundin is a sesquiterpene lactone isolated from various Tithonia species, including Tithonia diversifolia [1]. It belongs to the germacranolide class of natural products, characterized by a 10-membered ring system fused to a gamma-lactone [2]. This compound is identified by the CAS number 1021945-29-8 and a molecular formula of C20H30O6, with a molecular weight of 366.4 g/mol [1]. It is commonly utilized as a reference standard in analytical and biochemical research .

The Unverified Bioactivity of 3-O-Methyltirotundin: Why Closely Related Analogs Cannot Be Automatically Substituted


While 3-O-Methyltirotundin is structurally related to other bioactive sesquiterpene lactones from Tithonia diversifolia, such as tirotundin and tagitinin A [1], its own biological profile is not well-defined in the public scientific record [2]. The anti-inflammatory and PPAR agonist activities reported for its parent compound, tirotundin (e.g., NF-κB inhibition and PPARγ binding with an IC50 of 27 µM), are well-documented [1]. However, these data cannot be directly extrapolated to 3-O-Methyltirotundin without risking experimental failure or misinterpretation, as its O-methyl substitution represents a distinct chemical entity that has not undergone similar rigorous characterization. Substituting this compound with a better-characterized analog without prior validation introduces significant scientific uncertainty.

Quantitative Evidence for 3-O-Methyltirotundin: Physicochemical Identity and Purity Data


3-O-Methyltirotundin: Verified Molecular Identity and Computed Physicochemical Properties

3-O-Methyltirotundin is a chemically defined entity with a molecular formula of C20H30O6 and a molecular weight of 366.4 g/mol [1]. Its computed XLogP3-AA is 3.3, indicating moderate lipophilicity [1]. Unlike its analog tirotundin (molecular formula C19H26O6, MW 350.4 g/mol), 3-O-Methyltirotundin features an O-methyl group, which increases its molecular weight and lipophilicity [2]. This structural difference is a critical identifier for procurement.

Natural Product Chemistry Analytical Reference Standards Sesquiterpene Lactones

3-O-Methyltirotundin: High Purity for Reproducible Bioassays

Commercial suppliers report that 3-O-Methyltirotundin is available with a purity exceeding 98% as determined by HPLC [1]. This level of purity is essential for minimizing variability in sensitive biological assays, where even minor impurities can confound results. The compound is typically supplied as a powder, which is a common and stable form for laboratory storage [1].

Quality Control Bioassay Development Natural Product Isolation

Absence of Defined Bioactivity: A Key Selection Criterion for 3-O-Methyltirotundin

A comprehensive literature review reveals that very few articles have been published on the specific bioactivity of 3-O-Methyltirotundin [1]. While its parent compound, tirotundin, has demonstrated PPARγ agonist activity (IC50 = 27 µM in a competitive binding assay) [2], no such quantitative data exists for 3-O-Methyltirotundin in any peer-reviewed study. This lack of established pharmacology positions it as a blank canvas for novel target discovery rather than a tool with a predetermined mechanism.

Target Identification Mechanism of Action Drug Discovery

Optimal Application Scenarios for 3-O-Methyltirotundin Based on Verified Evidence


Analytical Method Development and Validation

Due to its high reported purity (>98% by HPLC) and well-defined physicochemical properties (MW 366.4 g/mol, XLogP3-AA 3.3) [1], 3-O-Methyltirotundin is an ideal reference standard for developing and validating HPLC or LC-MS methods aimed at identifying and quantifying sesquiterpene lactones in complex plant extracts, particularly those from *Tithonia* species.

Structure-Activity Relationship (SAR) Baseline Studies

Given the complete lack of defined bioactivity for 3-O-Methyltirotundin, it serves as an ideal 'inactive' or 'baseline' comparator in SAR studies against its more active analogs, such as tirotundin and tagitinin A. Comparing its effects in NF-κB, COX, or PPAR assays to the documented activities of its analogs [2] can help elucidate the structural features essential for bioactivity.

Novel Target and Pathway Discovery

For researchers interested in unbiased phenotypic screening, 3-O-Methyltirotundin's uncharacterized nature is an advantage. Since its mechanism of action is not predefined, any observed biological activity in cell-based or in vivo models would constitute a novel finding, free from the confounding expectations associated with better-known compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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